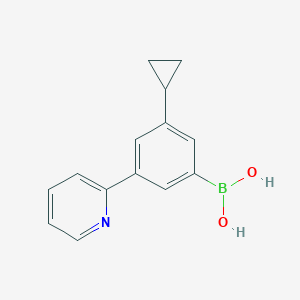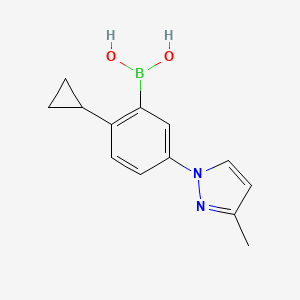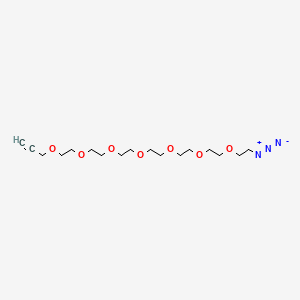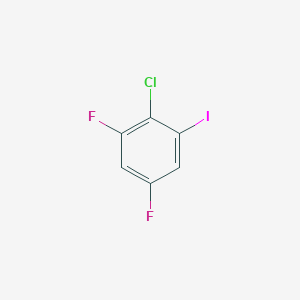
(3-Cyclopropyl-5-(pyridin-2-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropyl-5-(pyridin-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-5-(pyridin-2-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction conditions generally involve heating the reaction mixture to a temperature of around 80-100°C for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopropyl-5-(pyridin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium(II) acetate, potassium carbonate, aryl or vinyl halide, solvent (e.g., DMSO), temperature (80-100°C).
Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., water or methanol), temperature (room temperature to 50°C).
Protodeboronation: Protic acid (e.g., hydrochloric acid), base (e.g., sodium hydroxide), solvent (e.g., water or ethanol), temperature (room temperature to 50°C).
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or aryl-vinyl compounds.
Oxidation: Formation of the corresponding phenol.
Protodeboronation: Formation of the corresponding aryl compound without the boronic acid group.
Scientific Research Applications
(3-Cyclopropyl-5-(pyridin-2-yl)phenyl)boronic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: Used in the synthesis of advanced materials and as a building block for the production of various chemical products.
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-5-(pyridin-2-yl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways.
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Pyridinylboronic acid
- Cyclopropylboronic acid
Comparison: (3-Cyclopropyl-5-(pyridin-2-yl)phenyl)boronic acid is unique due to the presence of both cyclopropyl and pyridin-2-yl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers additional functional groups that can participate in further chemical transformations. The presence of the pyridin-2-yl group can also enhance its binding affinity in biological applications compared to simpler boronic acids.
Properties
Molecular Formula |
C14H14BNO2 |
|---|---|
Molecular Weight |
239.08 g/mol |
IUPAC Name |
(3-cyclopropyl-5-pyridin-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C14H14BNO2/c17-15(18)13-8-11(10-4-5-10)7-12(9-13)14-3-1-2-6-16-14/h1-3,6-10,17-18H,4-5H2 |
InChI Key |
LNFLZIDLHMJRNZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C2CC2)C3=CC=CC=N3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087494.png)

![11-Methyl-11H-benzo[a]carbazole-3,9-diol](/img/structure/B14087505.png)
![([1,1'-Biphenyl]-4-yl)(2,5-dichlorophenyl)methanone](/img/structure/B14087508.png)

![Benzo[b]thiophene, 6-bromo-4-methyl-](/img/structure/B14087517.png)

![3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14087525.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-2-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14087528.png)
![5-(2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14087529.png)
![8-(2-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087532.png)
![2-[[2-[[2-[3-(Furan-2-yl)prop-2-enoylamino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B14087554.png)


